molecular formula C6H10N2O B1408516 N,N,5-Trimethylisoxazol-3-amine CAS No. 60148-37-0

N,N,5-Trimethylisoxazol-3-amine

Cat. No.: B1408516
CAS No.: 60148-37-0
M. Wt: 126.16 g/mol
InChI Key: KRUDDTPYFKELQW-UHFFFAOYSA-N
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Description

“N,N,5-Trimethylisoxazol-3-amine” is a chemical compound that belongs to the class of isoxazoles . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction with 2 steps. The yield of the reaction is 94 percent. The reaction conditions involve the use of BH3*DMS in tetrahydrofuran and heating for 6 hours .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H10N2O . The molecular weight is 126.16 .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is not specified . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biomass-Based Alcohol Amination

N,N,5-Trimethylisoxazol-3-amine is relevant in the amination of biomass-based alcohols, which is key in producing various chemicals. This process creates amines, crucial intermediates in the chemical industry for agrochemicals, pharmaceuticals, detergents, and other products. The transformation of alcohols into amines via direct alcohol amination is an attractive process due to water being the main byproduct, making it environmentally friendly (Pera‐Titus & Shi, 2014).

Photoluminescent Studies in Lanthanide Complexes

This compound derivatives have been studied in the context of photoluminescence, particularly in lanthanide complexes. These studies involve structural and photoluminescent analyses of such complexes, providing insights into their potential applications in various fields, including lighting and display technologies (Pan, Zheng, Liu, Liu, & Su, 2009).

Proton-Conductive Frameworks for Gas Sensing

This compound is involved in the synthesis of proton-conductive metal-organic frameworks (MOFs), which are used for detecting low concentrations of ammonia and amine gases. These frameworks offer highly sensitive and selective sensing capabilities, useful in environmental monitoring and industrial applications (Liu, Liu, Yu, Yang, Li, & Li, 2018).

Safety and Hazards

“N,N,5-Trimethylisoxazol-3-amine” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking while handling it, and keeping it away from heat, sparks, open flames, and hot surfaces .

Future Directions

Isoxazoles, the class of compounds to which “N,N,5-Trimethylisoxazol-3-amine” belongs, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge .

Biochemical Analysis

Biochemical Properties

N,N,5-Trimethylisoxazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been found to impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of cells and tissues. Additionally, this compound can modulate the activity of other metabolic enzymes, leading to changes in the production and utilization of key metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, this compound has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various tissues. This transport mechanism is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

N,N,5-trimethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-4-6(7-9-5)8(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUDDTPYFKELQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.